molecular formula C25H34Cl3N5O2 B12414057 Nefazodone-d6 Dihydrochloride

Nefazodone-d6 Dihydrochloride

Cat. No.: B12414057
M. Wt: 549.0 g/mol
InChI Key: UDIJNXYVWPGKLV-VKHGYFGDSA-N
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Description

Nefazodone-d6 (dihydrochloride) is a deuterium-labeled version of nefazodone hydrochloride, a phenylpiperazine antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of nefazodone. The deuterium labeling allows for more precise tracking and quantification in various analytical methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nefazodone-d6 (dihydrochloride) involves the incorporation of deuterium atoms into the nefazodone molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. One common method involves the reaction of semicarbazide dihydrochloride with triethyl orthopropionate in the presence of trimethylsilylchloride and hydrochloric acid .

Industrial Production Methods: Industrial production of nefazodone-d6 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization techniques to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: Nefazodone-d6 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs .

Scientific Research Applications

Nefazodone-d6 (dihydrochloride) is widely used in scientific research, including:

Mechanism of Action

Nefazodone-d6 (dihydrochloride) exerts its effects by acting as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibiting pre-synaptic serotonin reuptake. This dual action helps in alleviating symptoms of depression by increasing serotonin levels in the brain. The compound also has moderate inhibition of noradrenaline uptake, contributing to its antidepressant effects .

Comparison with Similar Compounds

Uniqueness: Nefazodone-d6 (dihydrochloride) is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This feature makes it invaluable in research settings where accurate quantification and analysis are crucial .

Properties

Molecular Formula

C25H34Cl3N5O2

Molecular Weight

549.0 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;dihydrochloride

InChI

InChI=1S/C25H32ClN5O2.2ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;;/h3-6,8-11,20H,2,7,12-19H2,1H3;2*1H/i7D2,12D2,13D2;;

InChI Key

UDIJNXYVWPGKLV-VKHGYFGDSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4.Cl.Cl

Canonical SMILES

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl.Cl

Origin of Product

United States

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